molecular formula C11H14ClN B2662976 1-Phenyl-3-azabicyclo[3.1.0]hexane CAS No. 66505-14-4

1-Phenyl-3-azabicyclo[3.1.0]hexane

Cat. No. B2662976
CAS RN: 66505-14-4
M. Wt: 195.69
InChI Key: CVQLMVQMMNBNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS Number: 67644-21-7 . It has a molecular weight of 159.23 and its IUPAC name is 1-phenyl-3-azabicyclo[3.1.0]hexane . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is in liquid form .


Synthesis Analysis

The synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane involves several steps. A series of 1-phenyl-3-azabicyclo[3.1.0]hexanes were synthesized as more conformationally restricted prototypical σ ligands 3-phenylpiperidines . The effective formation of 1-azabicyclo[3.1.0]hexane was established by treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is also presented .


Molecular Structure Analysis

The InChI code for 1-Phenyl-3-azabicyclo[3.1.0]hexane is 1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The reaction of 1-Phenyl-3-azabicyclo[3.1.0]hexane occurs via a rational reaction pathway based on intermolecular Br···Li+ coordination (SN2 process) . The compound shows moderate to high affinity for both σ1 and σ2 receptors .


Physical And Chemical Properties Analysis

1-Phenyl-3-azabicyclo[3.1.0]hexane is a liquid at room temperature . It is stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Antimalarial and Antimycobacterial Properties

Derivatives of 1-Phenyl-3-azabicyclo[3.1.0]hexane have shown promising results in the field of antimalarial and antimycobacterial research. A study by Ningsanont et al. (2003) synthesized derivatives with various substituents and tested them against P. falciparum and mycobacterium, demonstrating significant in vitro activity, which could lead to new therapeutic approaches for treating these diseases (Ningsanont et al., 2003).

Sigma Receptor Affinity

Marrazzo et al. (2004) explored 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as sigma receptor ligands. Their findings indicate that these derivatives, particularly the dextrorotatory isomers, exhibit high affinity and selectivity for σ1 receptors, highlighting potential applications in neuroscience and pharmacology (Marrazzo et al., 2004).

Stereoselective Synthesis

The stereoselective synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane compounds, as investigated by Bonnaud and Bigg (1993), is significant for the production of pharmaceuticals and other fine chemicals. Their research provided insights into the synthesis and stereochemistry of these compounds, which is crucial for developing drugs with desired biological activities (Bonnaud & Bigg, 1993).

Aromatase Inhibitory Activity

Staněk et al. (1991) synthesized derivatives of 1-Phenyl-3-azabicyclo[3.1.0]hexane and tested their efficacy as aromatase inhibitors. These compounds showed potential as drugs for endocrine therapy in hormone-dependent tumors like breast cancer, highlighting their significance in cancer research (Staněk et al., 1991).

Asymmetric Synthesis of Biologically Active Compounds

Jida et al. (2007) reported on the use of Azabicyclo[3.1.0]hexane-1-ols for the asymmetric synthesis of pharmacologically active products. This research underlines the importance of 1-Phenyl-3-azabicyclo[3.1.0]hexane in creating chiral compounds with potential therapeutic applications (Jida et al., 2007).

Novel Synthetic Routes

Ghorbani et al. (2016) developed a novel three-component reaction for synthesizing 1-Azabicyclo[3.1.0]hexane-3-enes, demonstrating a new synthetic pathway that offers environmental benefits, cost-effectiveness, and high yield, which could be beneficial for large-scale production in pharmaceutical industries (Ghorbani et al., 2016).

μ Opioid Receptor Ligands

The study by Lunn et al. (2012) on 3-Azabicyclo[3.1.0]hexane derivatives as μ opioid receptor ligands indicated potential for treating conditions like pruritus in animals. This research contributes to understanding the role of these compounds in developing new veterinary medicines (Lunn et al., 2012).

Safety And Hazards

The safety information for 1-Phenyl-3-azabicyclo[3.1.0]hexane includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The future directions for the study of 1-Phenyl-3-azabicyclo[3.1.0]hexane could involve the development of new σ ligands . Selective σ1 and σ2 ligands with agonist or antagonist properties might be potential drugs for clinical treatment of memory and learning disorders, psychoses, cocaine abuse, dyskinesia induced by classical antipsychotic therapy, and cancer .

properties

IUPAC Name

1-phenyl-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXPTPHIWQWOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-azabicyclo[3.1.0]hexane

CAS RN

66505-14-4
Record name 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
36
Citations
A Marrazzo, A Pappalardo, O Prezzavento… - Arkivoc, 2004 - pdfs.semanticscholar.org
A series of 1-phenyl-3-azabicyclo [3.1. 0] hexanes were synthesized as more conformationally restricted prototypical σ ligands 3-phenylpiperidines with the aim to developing new σ …
Number of citations: 17 pdfs.semanticscholar.org
MG Rowlands, MA Bunnett, AB Foster… - Journal of medicinal …, 1988 - ACS Publications
In exploring the structural features responsible for the inhibitory activity of aminoglutethimide [3-(4-aminophenyl)-3-ethylpiperidine-2, 6-dione](1) toward the cholesterolside chain …
Number of citations: 20 pubs.acs.org
A Pretorius, MO Ogunrombi, H Fourie… - Bioorganic & medicinal …, 2010 - Elsevier
The parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its corresponding five-membered ring analogue 1-methyl-3-phenyl-3-pyrroline are cyclic …
Number of citations: 6 www.sciencedirect.com
F Micheli, D Andreotti, S Braggio, A Checchia - Bioorganic & medicinal …, 2010 - Elsevier
A specific and direct comparison of the trifluoromethyl and pentafluoro sulfanyl groups on the selective dopamine D3 antagonist 3-(3-{[4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1-phenyl-3-azabicyclo[3.1.0]hexane …
Number of citations: 24 www.sciencedirect.com
F Micheli, L Arista, G Bonanomi… - Journal of medicinal …, 2010 - ACS Publications
The discovery of new highly potent and selective dopamine (DA) D 3 receptor antagonists has recently allowed the characterization of the DA D 3 receptor in a range of preclinical …
Number of citations: 64 pubs.acs.org
B Bonnaud, DCH Bigg - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
The Stereoselective synthesis of cis and trans 2‐methyl‐1‐phenyl‐3‐azabicyclo[3.1.0]hexanes and 1,2‐diphen‐yl‐3‐azabicyclo[3.1.0]hexanes from 2‐oxo‐1‐phenyl‐3‐azabicyclo[3.1.0…
Number of citations: 7 onlinelibrary.wiley.com
LA Sorbera, J Castaner, PA Leeson - Drugs of the Future, 2005 - access.portico.org
Although a multitude of agents have been developed and marketed for pain management, an effective treatment for chronic pain has not yet been found. Opioid analgesics have been …
Number of citations: 21 access.portico.org
K Vestli - 2008 - duo.uio.no
The search for new inhibitors of neurotransmitter reuptake transporters is currently of great interest as this type of compounds may prove to have interesting pharmacological properties. …
Number of citations: 2 www.duo.uio.no
T Shimbayashi, G Matsushita, A Nanya, A Eguchi… - ACS …, 2018 - ACS Publications
We report the divergent catalytic transformation of alkene-tethered isoxazol-5(4H)-ones by using rhodium and cobalt catalysts to afford 2H-pyrroles (with Rh catalyst) and azabicyclic …
Number of citations: 39 pubs.acs.org
MJ Milewska, M Gdaniec, H Małuszyńska… - Tetrahedron …, 1998 - Elsevier
Several chiral bicyclic dithioimides were prepared by thionation of the parent imides with Lawesson's reagent. Due to a flexibility of the dithioimide chromophore, their CD spectra show …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.